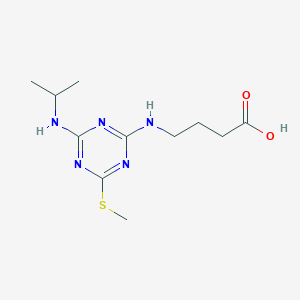
Ametryn-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ametryn-acetic acid is a compound that combines the properties of ametryn, a triazine herbicide, and acetic acid, a simple carboxylic acid Ametryn is widely used in agriculture to control broadleaf and grassy weeds, while acetic acid is known for its applications in various chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ametryn-acetic acid typically involves the reaction of ametryn with acetic acid under controlled conditionsThe reaction conditions, such as temperature, pressure, and pH, are optimized to ensure maximum yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed and the product is continuously removed. The use of advanced techniques such as molecular imprinting polymerization can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ametryn-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced triazine compounds .
Scientific Research Applications
Ametryn-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling weed growth.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new herbicides and pesticides.
Industry: this compound is used in the formulation of herbicides and pesticides for agricultural use
Mechanism of Action
The mechanism of action of ametryn-acetic acid involves its interaction with specific molecular targets in plants. Ametryn inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, thereby blocking electron transport and leading to the death of the plant. Acetic acid, on the other hand, can disrupt cellular processes by altering pH levels and causing cellular damage .
Comparison with Similar Compounds
Atrazine: Another triazine herbicide with similar applications in agriculture.
Simazine: A triazine herbicide used for weed control in various crops.
Propazine: Similar to ametryn, used in controlling broadleaf and grassy weeds
Uniqueness: Its ability to undergo various chemical reactions and its effectiveness in controlling weed growth make it a valuable compound in both agricultural and industrial settings .
Properties
Molecular Formula |
C11H19N5O2S |
|---|---|
Molecular Weight |
285.37 g/mol |
IUPAC Name |
4-[[4-methylsulfanyl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C11H19N5O2S/c1-7(2)13-10-14-9(15-11(16-10)19-3)12-6-4-5-8(17)18/h7H,4-6H2,1-3H3,(H,17,18)(H2,12,13,14,15,16) |
InChI Key |
SGDFIVHTKCBQFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NCCCC(=O)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















